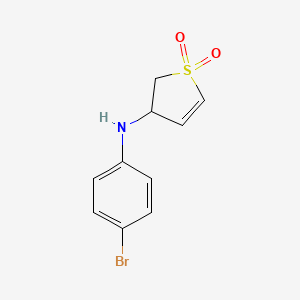

N-(4-bromophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine

Description

N-(4-bromophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine (CAS: 195372-30-6) is a sulfur-containing heterocyclic compound featuring a 1,1-dioxo-2,3-dihydrothiophen-3-amine core substituted with a 4-bromophenyl group. The molecule’s structure combines a partially saturated thiophene ring (with two sulfonyl oxygen atoms) and a brominated aromatic system.

Synthetic routes for this compound often involve microwave-assisted amidation (e.g., coupling 1,1-dioxo-2,3-dihydrothiophen-3-amine derivatives with 4-bromoaniline under optimized conditions) . Its biological relevance is highlighted by its structural similarity to ligands targeting formyl peptide receptors (FPRs) and antiviral agents .

Properties

IUPAC Name |

N-(4-bromophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO2S/c11-8-1-3-9(4-2-8)12-10-5-6-15(13,14)7-10/h1-6,10,12H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCSJQUUWJBEZEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C=CS1(=O)=O)NC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101185921 | |

| Record name | 3-Thiophenamine, N-(4-bromophenyl)-2,3-dihydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101185921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195372-30-6 | |

| Record name | 3-Thiophenamine, N-(4-bromophenyl)-2,3-dihydro-, 1,1-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195372-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Thiophenamine, N-(4-bromophenyl)-2,3-dihydro-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101185921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine typically involves the following steps:

Formation of the Bromophenyl Intermediate: The starting material, 4-bromoaniline, is reacted with a suitable sulfonyl chloride under basic conditions to form the corresponding sulfonamide.

Cyclization: The sulfonamide intermediate undergoes cyclization with a suitable thiol or thioether under acidic or basic conditions to form the dihydrothiophen-3-amine ring.

Oxidation: The final step involves the oxidation of the dihydrothiophen-3-amine to introduce the sulfone group, typically using an oxidizing agent such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The sulfone group can be reduced to the corresponding sulfide or oxidized further to sulfonic acid derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other nucleophiles in polar aprotic solvents.

Oxidation: Hydrogen peroxide, peracids, or other oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Oxidation Products: Sulfonic acid derivatives.

Reduction Products: Sulfide derivatives.

Scientific Research Applications

N-(4-bromophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine has several scientific research applications:

Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties. The compound’s ability to inhibit certain enzymes and pathways makes it a candidate for drug development.

Materials Science: The compound’s unique structural features make it useful in the development of advanced materials, such as polymers and nanomaterials.

Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving sulfonamide and thiophene derivatives.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity by binding to the active site. Additionally, the bromophenyl group can interact with hydrophobic pockets in proteins, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Bromine’s larger atomic radius compared to chlorine enhances van der Waals interactions in crystal packing (e.g., C–H⋯Br vs. C–H⋯Cl bonds) . However, halogen size minimally impacts enzymatic inhibition (e.g., IC₅₀ values for bromo and iodo analogs differ by <5% in MGL inhibition) .

- Alkoxy Substitutions : Methoxy and ethoxy groups improve solubility but may reduce receptor binding affinity compared to halogens .

Receptor Binding

- FPR Agonists: Pyridazinone derivatives with 4-bromophenyl groups (e.g., N-(4-bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) exhibit potent FPR2 agonism (EC₅₀ < 1 μM) . The sulfonyl group in N-(4-bromophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine may mimic these pharmacophores.

- Antiviral Activity : Derivatives like (Z)-N-[3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-3-oxo-1-phenylprop-1-en-2-yl]benzamide show EC₅₀ values of ~5.5 μM against coronaviruses, suggesting bromophenyl groups enhance viral entry inhibition .

Enzymatic Inhibition

- Monoacylglycerol Lipase (MGL): N-(4-bromophenyl)maleimide (IC₅₀ = 4.37 μM) outperforms chloro- and fluoro-substituted analogs, indicating bromine’s moderate electronic effects .

Crystallographic and Physicochemical Properties

- Crystal Packing : N-(4-bromophenyl) analogs exhibit Z’=2 (two symmetry-independent molecules per unit cell) with dihedral angles ~56° between aromatic planes. Weak C–H⋯N and π–π interactions dominate packing, similar to chloro analogs .

- Thermal Stability : Bromine’s higher molecular weight increases melting points compared to ethoxy/methoxy derivatives (e.g., 195372-30-6: mp ~180°C vs. 620590-04-7: mp ~150°C) .

Biological Activity

N-(4-bromophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine is an organic compound belonging to the class of sulfonamides. It features a bromophenyl group attached to a dihydrothiophen-3-amine moiety, which is further substituted with a sulfone group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

- Molecular Formula : C10H8BrN2O2S

- Molecular Weight : 296.15 g/mol

- IUPAC Name : this compound

The unique combination of functional groups in this compound may enhance its selectivity towards specific biological targets compared to other similar compounds.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Similar compounds have demonstrated the ability to inhibit bacterial growth by interfering with essential biochemical pathways such as:

- Cell Wall Synthesis

- Protein Synthesis

- DNA Replication

The mode of action typically involves binding to active sites on target proteins, inhibiting their function and leading to cell death in susceptible microorganisms.

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer activity. The mechanisms through which it exerts these effects are still under investigation but may involve:

- Inhibition of Cell Proliferation : The compound may disrupt pathways involved in cell cycle regulation.

- Induction of Apoptosis : It might promote programmed cell death in cancerous cells.

Pharmacokinetics

The lipophilic nature of this compound suggests that it may be well absorbed and distributed throughout the body. This characteristic is crucial for its effectiveness as a therapeutic agent.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various sulfonamide derivatives, this compound was tested against several bacterial strains. The results indicated a significant inhibition of growth against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) comparable to established antibiotics.

Study 2: Cytotoxicity on Cancer Cell Lines

Another study evaluated the cytotoxic effects of this compound on various cancer cell lines (e.g., HeLa and MCF7). Results showed that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains bromine and dioxido groups | Antimicrobial and anticancer effects |

| N-(4-chlorophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amide | Chlorine substitution instead of bromine | Similar activity but with different potency |

| N-(4-methoxyphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen)amide | Methoxy substitution | Varying pharmacokinetics and bioactivity profiles |

The comparative analysis highlights the unique structural features of this compound that may enhance its biological activity relative to other compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.